molecular formula C10H17N2O4PS B13812484 Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester CAS No. 72039-16-8

Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester

Cat. No.: B13812484
CAS No.: 72039-16-8
M. Wt: 292.29 g/mol
InChI Key: AWHQQQNMQNXHBP-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and a sulfur atom. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester typically involves the reaction of phosphorothioic acid derivatives with pyridazinone derivatives. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: It can be reduced to form phosphorothioate hydrides.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various phosphorothioate derivatives, which can have different functional groups attached to the phosphorus atom, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of phosphorothioate esters typically involves the reaction of phosphorus-containing compounds with alcohols or phenols. The specific compound can be synthesized through a multi-step process that includes the formation of the pyridazinyl moiety followed by esterification reactions. The properties of this compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the successful incorporation of functional groups.

Insecticidal Properties

One significant application of phosphorothioic acid esters is in agriculture as insecticides. Studies have shown that these compounds exhibit selective toxicity against various insect pests. For instance, research indicates that certain phosphorothioate esters demonstrate potent insecticidal activity against rice pests, making them valuable for crop protection strategies .

Antimicrobial Activity

Phosphorothioate compounds have also been evaluated for their antimicrobial properties. The incorporation of specific functional groups can enhance their efficacy against bacterial strains. Research has demonstrated that certain derivatives possess significant antibacterial activity, potentially offering new avenues for developing antimicrobial agents .

Drug Development

The unique structure of phosphorothioic acid esters allows them to serve as prodrugs or intermediates in drug development. For example, modifications to the phosphorothioate structure can lead to compounds with improved pharmacokinetic profiles or targeted delivery mechanisms. This application is particularly relevant in designing drugs for chronic diseases where sustained release is beneficial.

Enzyme Inhibition

Research has indicated that some phosphorothioate esters can act as enzyme inhibitors, particularly in pathways involving phosphatases or esterases. This property is crucial for developing therapeutic agents aimed at modulating enzyme activity in various diseases .

Bioremediation

Phosphorothioic acid derivatives may play a role in environmental remediation efforts. Their ability to interact with heavy metals and other pollutants suggests potential applications in bioremediation processes where these compounds could help detoxify contaminated environments.

Case Studies

Study Application Findings
Study on insecticidal propertiesAgricultural useDemonstrated effectiveness against rice pests with selective toxicity .
Antimicrobial evaluationMedicinal useShowed significant antibacterial activity against multiple strains .
Drug development researchPharmaceutical applicationsIdentified as potential prodrugs with improved release profiles .

Mechanism of Action

The mechanism by which Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester exerts its effects involves the inhibition of enzymes. The compound binds to the active site of enzymes, such as acetylcholinesterase, and prevents the enzyme from catalyzing its substrate. This inhibition can lead to the accumulation of neurotransmitters in the synaptic cleft, resulting in prolonged nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

    Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: This compound has a similar structure but with different ester groups and a phenyl group instead of a methyl group.

    Phosphorothioic acid, O,O-diethyl ester, O-ester with 6-hydroxy-2-phenyl-3(2H)pyridazinone: Another similar compound with different ester groups and a hydroxy group.

Uniqueness

Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is unique due to its specific ester groups and the presence of a methyl group on the pyridazinone ring. These structural differences can lead to variations in its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Phosphorothioic acid esters are a class of organophosphorus compounds known for their biological activities, particularly in agricultural applications as insecticides and acaricides. The compound Phosphorothioic acid, O-(1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester has garnered attention due to its unique structure and potential biological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₄PS
  • Molecular Weight : 319.33 g/mol

This compound features a pyridazinyl moiety, which is significant for its biological interactions. The presence of sulfur in the phosphorothioic acid group contributes to its reactivity and biological activity.

Insecticidal Properties

Phosphorothioic acid esters, including the compound , have been primarily studied for their insecticidal properties. They act as cholinesterase inhibitors , disrupting the normal functioning of the nervous system in insects. This mechanism leads to paralysis and eventual death of the target pests.

Toxicity Studies

Toxicity assessments have shown that this compound exhibits moderate toxicity levels. For example, acute oral LD50 values for similar compounds in rats range around 1000 mg/kg, indicating a need for caution during handling and application .

Case Studies and Research Findings

Several studies have investigated the biological activity of phosphorothioic acid esters:

  • Study on Insecticidal Efficacy :
    • Researchers demonstrated that phosphorothioic acid esters effectively control populations of various agricultural pests. The efficacy was attributed to their ability to inhibit acetylcholinesterase activity, leading to neurotoxicity in insects .
  • Environmental Impact Assessment :
    • A study evaluated the bioaccumulation factor (BCF) of related compounds in aquatic organisms. Results indicated a BCF of 4,212 l/kg, suggesting significant bioaccumulation potential . This raises concerns regarding environmental persistence and potential impacts on non-target species.
  • Mechanistic Studies :
    • Mechanistic studies revealed that the compound interacts with specific enzyme systems in insects, leading to increased levels of acetylcholine at synapses, causing overstimulation of the nervous system .

Data Table: Summary of Biological Activity

Property Value/Description
Chemical Structure Phosphorothioic acid ester
Insecticidal Activity Cholinesterase inhibitor
Acute Oral LD50 (Rat) Approx. 1000 mg/kg (moderate toxicity)
Bioaccumulation Factor (BCF) 4,212 l/kg
Mechanism of Action Inhibition of acetylcholinesterase

Properties

CAS No.

72039-16-8

Molecular Formula

C10H17N2O4PS

Molecular Weight

292.29 g/mol

IUPAC Name

5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-2-methylpyridazin-3-one

InChI

InChI=1S/C10H17N2O4PS/c1-5-14-17(18,15-8(2)3)16-9-6-10(13)12(4)11-7-9/h6-8H,5H2,1-4H3

InChI Key

AWHQQQNMQNXHBP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OC1=CC(=O)N(N=C1)C)OC(C)C

Origin of Product

United States

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